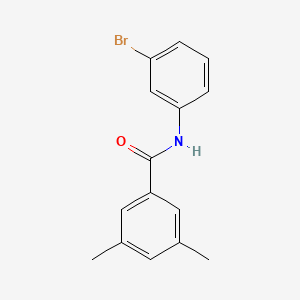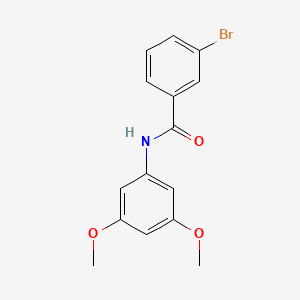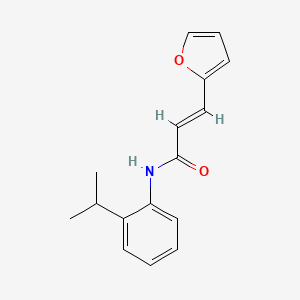
N-(3-bromophenyl)-3,5-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromophenyl)-3,5-dimethylbenzamide, also known as BDMC, is a chemical compound that belongs to the class of benzamides. This compound has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of cancer research. BDMC has been shown to exhibit promising anticancer properties, making it a potential candidate for the development of new cancer therapies. In
作用机制
The exact mechanism of action of N-(3-bromophenyl)-3,5-dimethylbenzamide is not fully understood. However, it is believed that N-(3-bromophenyl)-3,5-dimethylbenzamide exerts its anticancer effects by targeting multiple signaling pathways involved in cancer cell growth and survival. N-(3-bromophenyl)-3,5-dimethylbenzamide has been shown to inhibit the activity of several key enzymes involved in cancer cell proliferation, including cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). Additionally, N-(3-bromophenyl)-3,5-dimethylbenzamide has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-3,5-dimethylbenzamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer properties, N-(3-bromophenyl)-3,5-dimethylbenzamide has been shown to exhibit anti-inflammatory and antioxidant effects. N-(3-bromophenyl)-3,5-dimethylbenzamide has also been shown to modulate the expression of several key genes involved in cancer cell growth and survival, including p53, Bcl-2, and p21.
实验室实验的优点和局限性
One advantage of using N-(3-bromophenyl)-3,5-dimethylbenzamide in lab experiments is its potential as a new anticancer therapy. N-(3-bromophenyl)-3,5-dimethylbenzamide has been shown to exhibit promising cytotoxic effects against a variety of cancer cell lines, making it a potential candidate for further development as a cancer treatment. However, one limitation of using N-(3-bromophenyl)-3,5-dimethylbenzamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several future directions for research on N-(3-bromophenyl)-3,5-dimethylbenzamide. One area of interest is the development of new formulations of N-(3-bromophenyl)-3,5-dimethylbenzamide that can improve its solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(3-bromophenyl)-3,5-dimethylbenzamide and identify its molecular targets. Finally, there is a need for in vivo studies to determine the efficacy and safety of N-(3-bromophenyl)-3,5-dimethylbenzamide as a potential cancer therapy.
合成方法
N-(3-bromophenyl)-3,5-dimethylbenzamide can be synthesized using a variety of methods. One common method involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form 3,5-dimethylbenzoyl chloride. This is then reacted with 3-bromoaniline to form N-(3-bromophenyl)-3,5-dimethylbenzamide. Another method involves the reaction of 3,5-dimethylbenzoic acid with phosphorus pentachloride to form 3,5-dimethylbenzoyl chloride, which is then reacted with 3-bromoaniline to form N-(3-bromophenyl)-3,5-dimethylbenzamide.
科学研究应用
N-(3-bromophenyl)-3,5-dimethylbenzamide has been the subject of numerous scientific studies due to its potential anticancer properties. It has been shown to exhibit cytotoxic effects against a variety of cancer cell lines, including breast cancer, lung cancer, and liver cancer. N-(3-bromophenyl)-3,5-dimethylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(3-bromophenyl)-3,5-dimethylbenzamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle progression.
属性
IUPAC Name |
N-(3-bromophenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-10-6-11(2)8-12(7-10)15(18)17-14-5-3-4-13(16)9-14/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSIJWYGTMQWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-3,5-dimethylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(2-methylphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-tetrazole](/img/structure/B5707709.png)



![N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide](/img/structure/B5707732.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707741.png)

![3-[(3-chlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5707744.png)

![3-[(3,4-dimethoxybenzylidene)amino]-2-(3,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5707759.png)

